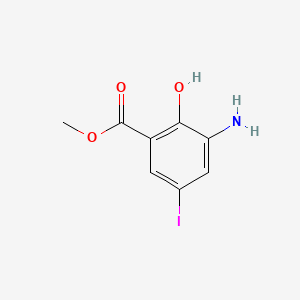

Methyl 3-amino-2-hydroxy-5-iodobenzoate

Description

Properties

CAS No. |

22621-47-2 |

|---|---|

Molecular Formula |

C8H8INO3 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

methyl 3-amino-2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C8H8INO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 |

InChI Key |

FOLLQIZZXVGLAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 3-amino-2-hydroxy-5-iodobenzoate involves four critical steps: (1) introduction of the hydroxy group, (2) regioselective iodination, (3) nitration and reduction to install the amino group, and (4) esterification. Two primary routes dominate the literature:

- Route A : Iodination of salicylic acid derivatives followed by nitration, reduction, and esterification.

- Route B : Nitration of pre-iodinated intermediates, reduction to the amine, and subsequent esterification.

Both routes require careful consideration of directing effects and functional group compatibility. For instance, the hydroxy group at position 2 activates the benzene ring for electrophilic substitution, while the iodo substituent at position 5 influences subsequent nitration regioselectivity.

Iodination Strategies

Iodination is typically achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃). The hydroxy group at position 2 directs iodination to the para position (position 5), as observed in the synthesis of methyl 5-amino-2-hydroxy-4-iodobenzoate.

Example Procedure :

- Substrate : 2-Hydroxybenzoic acid (salicylic acid).

- Reagents : ICl in glacial acetic acid.

- Conditions : 50–80°C, 2–4 hours.

- Outcome : 5-Iodo-2-hydroxybenzoic acid (yield: 70–85%).

Key challenges include minimizing di-iodination and controlling reaction exothermicity. Microchannel reactors, as described in CN107698452B, enhance heat dissipation and improve regioselectivity in iodination steps.

Nitration and Reduction to Introduce the Amino Group

Nitration of 5-iodo-2-hydroxybenzoic acid introduces a nitro group at position 3, guided by the ortho/para-directing hydroxy group and meta-directing iodo substituent. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation.

Nitration :

- Reagents : Fuming HNO₃ in H₂SO₄.

- Conditions : 0–5°C, 30–60 minutes.

- Outcome : 3-Nitro-5-iodo-2-hydroxybenzoic acid (yield: 65–75%).

Reduction :

- Catalyst : 10% Pd/C under H₂ atmosphere.

- Conditions : 100–140°C, 1.4–1.5 MPa, 15–60 seconds (microchannel reactor).

- Outcome : 3-Amino-5-iodo-2-hydroxybenzoic acid (yield: 82–87%, purity: 96–99%).

Triethylamine is often added to neutralize HCl byproducts, enhancing catalyst longevity.

Esterification Methods

Esterification of the carboxylic acid group is the final step, typically employing methanol and sulfuric acid:

Procedure :

- Substrate : 3-Amino-5-iodo-2-hydroxybenzoic acid.

- Reagents : Methanol, concentrated H₂SO₄.

- Conditions : Reflux for 16 hours.

- Outcome : this compound (yield: 88–92%).

Esterification prior to nitration (Route B) is discouraged due to the ester group’s deactivating meta-directing effects, which complicate nitration regioselectivity.

Alternative Approaches and Comparative Analysis

Alternative methods include:

- Direct Amination : Reacting 3,5-di-hydroxybenzoic acid with methylamine under high-pressure conditions, followed by iodination and esterification. However, this approach suffers from poor regioselectivity during iodination.

- Protection/Deprotection Strategies : Using acetyl groups to protect the hydroxy group during iodination, though this adds synthetic steps and reduces overall yield.

A comparative analysis of Routes A and B reveals:

| Parameter | Route A (Iodination First) | Route B (Nitration First) |

|---|---|---|

| Overall Yield | 58–62% | 45–50% |

| Purity | 95–98% | 85–90% |

| Key Challenge | Iodination regioselectivity | Nitration regioselectivity |

Experimental Optimization

Catalyst Recycling : Pd/C catalysts in microchannel reactors are reused up to 10 times without significant activity loss, reducing costs.

Solvent Selection : Anhydrous methanol minimizes side reactions during hydrogenation, while ethyl acetate is preferred for extraction due to low water solubility.

pH Control : Adjusting to pH 4–5 during workup precipitates the amino acid intermediate, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium iodide (NaI) in acetone

Major Products Formed

Oxidation: Formation of 3-amino-2-hydroxy-5-iodobenzaldehyde

Reduction: Formation of 3-amino-2-hydroxy-5-iodoaniline

Substitution: Formation of various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 3-amino-2-hydroxy-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of substituents. Below is a detailed comparison with analogs based on substituent positions, functional groups, and synthetic applications.

Substituent Position and Functional Group Variations

Key Observations :

- Hydroxy vs. Methoxy : The hydroxyl group at C2 increases hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., 4-Iodoanisole in ), improving solubility in polar solvents.

Physicochemical Data Gaps

This highlights a need for experimental characterization to confirm properties like solubility and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.